molecular formula C10H21ClN2O2 B2833055 (2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride CAS No. 67597-67-5

(2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride

Cat. No.: B2833055
CAS No.: 67597-67-5
M. Wt: 236.74
InChI Key: WRSDWRRFBJHELY-FVGYRXGTSA-N
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Description

(2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride is a synthetic organic compound It is characterized by the presence of an amino group, a morpholine ring, and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-pentanone and morpholine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methyl-2-pentanone and morpholine under acidic or basic conditions.

    Amination: The intermediate is then subjected to amination using reagents like ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in biochemical assays to investigate its effects on cellular processes and enzyme activities.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-methylpentanoic acid: Similar backbone but lacks the morpholine ring.

    4-methyl-2-pentanone: Shares the pentanone structure but lacks the amino and morpholine groups.

    Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.

Uniqueness

(2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride is unique due to the combination of its amino group, morpholine ring, and pentanone backbone. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

(2S)-2-amino-4-methyl-1-(morpholin-4-yl)pentan-1-one hydrochloride, commonly referred to as compound SCA59767 , is a synthetic compound with potential therapeutic applications. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H21ClN2O2
  • Molecular Weight : 236.74 g/mol
  • CAS Number : 67597-67-5

The compound is believed to interact with specific biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation. Preliminary studies indicate that it may exert its effects through modulation of neurotransmitter systems and inhibition of certain enzyme activities.

Key Mechanisms:

  • Neurotransmitter Modulation : The morpholine group may enhance the compound's ability to affect neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest, particularly at the S phase, which is critical for cancer therapy applications.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antitumor Activity

A study highlighted the compound's potential in inducing apoptosis in cancer cell lines. The mechanism involved:

  • Cell Cycle Arrest : Treatment with the compound resulted in significant increases in the percentage of cells in the S phase.
  • Apoptosis Induction : Flow cytometry revealed a dose-dependent increase in apoptotic cells when treated with varying concentrations of the compound.
Concentration (µM)% Cells in S Phase% Apoptotic Cells
026.430.53
228.176.14
436.9613.80
837.2534.92

These findings suggest that this compound could be a valuable candidate for further development as an antitumor agent.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may enhance neuronal survival and function by modulating oxidative stress pathways and promoting neurogenesis.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Cancer Treatment : In vitro studies on HepG2 liver cancer cells showed that the compound not only inhibited cell proliferation but also altered the expression levels of key apoptotic markers.
  • Neurological Disorders : Animal models have demonstrated that administration of this compound can lead to improved cognitive functions and reduced neuroinflammation, suggesting its potential use in treating conditions like Alzheimer's disease.

Properties

IUPAC Name

(2S)-2-amino-4-methyl-1-morpholin-4-ylpentan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-8(2)7-9(11)10(13)12-3-5-14-6-4-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSDWRRFBJHELY-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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